

CAS number 14045-23-9 properties and suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-methylpyridine-4-sulfonic Acid**

Cat. No.: **B078421**

[Get Quote](#)

An In-depth Technical Guide to **3-Methylpyridine-4-sulfonic Acid** (CAS 14045-23-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of **3-Methylpyridine-4-sulfonic acid** (CAS No. 14045-23-9), a versatile heterocyclic compound of significant interest to researchers in organic synthesis and drug development. Possessing both a strongly acidic sulfonic acid group and a basic pyridine nitrogen, this molecule exhibits unique amphoteric properties. Its primary applications lie in its role as a robust acid catalyst and as a key intermediate in the synthesis of complex pharmaceutical and agrochemical targets.^[1] While the compound is commercially available, detailed public-domain literature on specific, validated laboratory protocols and comprehensive spectral characterization is limited. Therefore, this document synthesizes the available data and presents illustrative, principle-based methodologies for its synthesis and application to empower researchers in their work. The causality behind experimental choices is explained to provide a deeper understanding of the compound's reactivity and handling.

Physicochemical and Spectroscopic Profile

3-Methylpyridine-4-sulfonic acid is a stable, high-melting crystalline solid. Its high polarity, conferred by the sulfonic acid group, renders it highly soluble in aqueous media, a property that is instrumental in its purification.^[1]

Core Properties

A summary of the key physicochemical properties is presented below.

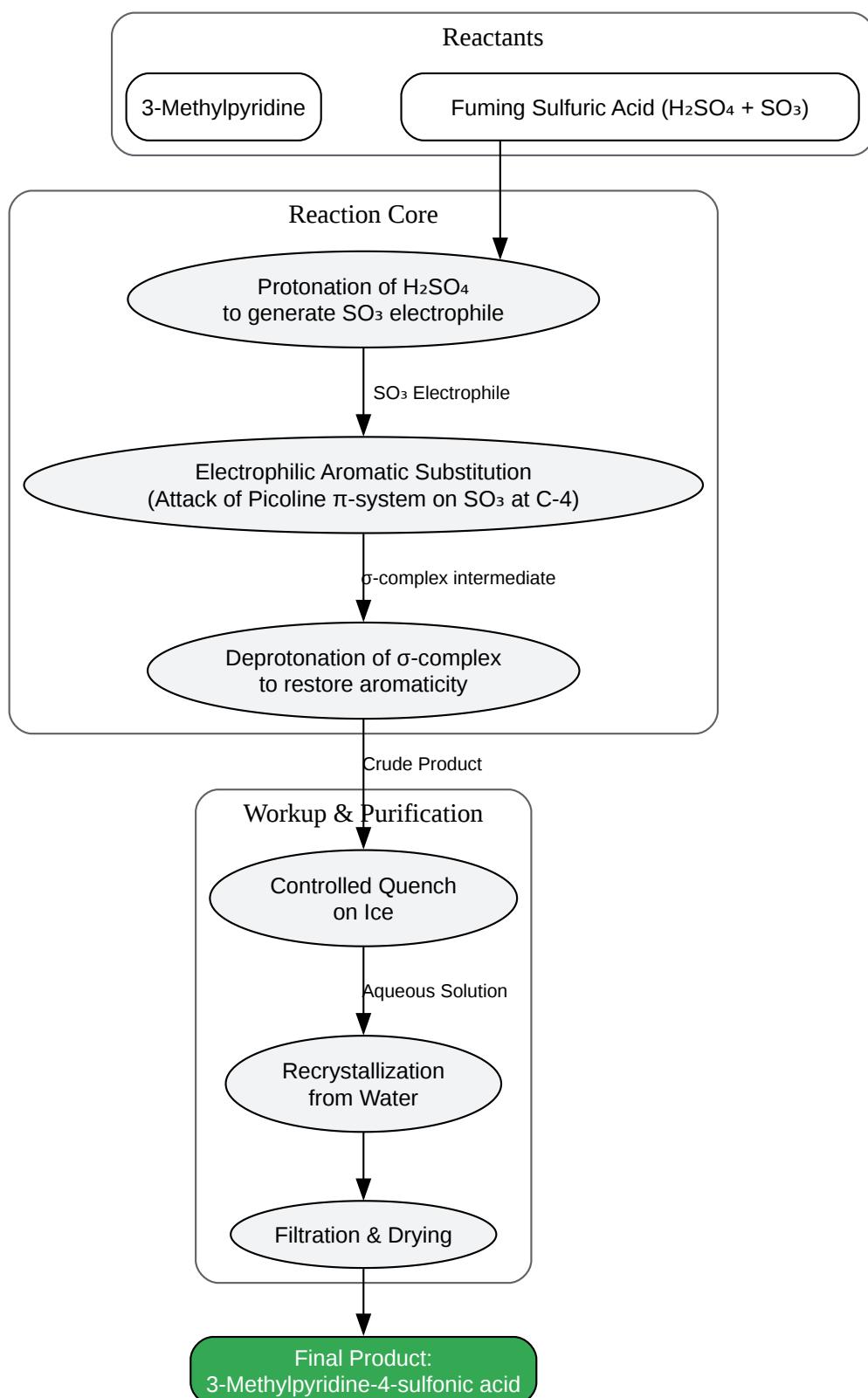
Property	Value	Source(s)
CAS Number	14045-23-9	[2]
Molecular Formula	C ₆ H ₇ NO ₃ S	[1][2]
Molecular Weight	173.19 g/mol	[1]
IUPAC Name	3-methylpyridine-4-sulfonic acid	-
Appearance	White to off-white crystalline solid	-
Melting Point	> 300 °C	[1]
Solubility	High solubility in water	[1]
Acidity (pKa)	Sulfonic Acid (SO ₃ H): ≈ -1.8 (Estimated, strongly acidic)	[1]
Basicity	Pyridine Nitrogen: pKa significantly reduced vs. pyridine	[1]

Predicted Spectroscopic Features

While a comprehensive, published spectral dataset is not readily available, the structure of **3-Methylpyridine-4-sulfonic acid** allows for the confident prediction of its key spectroscopic signatures. Researchers synthesizing or using this compound can use the following table as a guide for characterization.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: 3 signals in the aromatic region (approx. δ 7.5-9.0 ppm). Expect doublet, singlet (or narrow doublet), and doublet patterns corresponding to H-5, H-2, and H-6, respectively.- Methyl Protons: 1 singlet (3H) in the aliphatic region (approx. δ 2.5-3.0 ppm).- Acid Proton: 1 broad, exchangeable singlet (1H) for the SO_3H proton, often at high chemical shift (>10 ppm), which will exchange with D_2O.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: 6 distinct signals in the aromatic region (approx. δ 120-160 ppm), including the carbon bearing the SO_3H group (C-4) and the carbon bearing the methyl group (C-3).- Methyl Carbon: 1 signal in the aliphatic region (approx. δ 15-25 ppm).
FT-IR (cm^{-1})	<ul style="list-style-type: none">- O-H Stretch: Broad absorption from $\sim 3000 \text{ cm}^{-1}$ due to the sulfonic acid O-H.- C-H Stretch: Aromatic ($\sim 3100-3000 \text{ cm}^{-1}$) and aliphatic ($\sim 2950 \text{ cm}^{-1}$).- S=O Stretch: Two strong, characteristic absorptions for asymmetric and symmetric stretching, typically in the $1250-1120 \text{ cm}^{-1}$ and $1080-1010 \text{ cm}^{-1}$ regions.- C=N, C=C Stretch: Pyridine ring vibrations in the $1600-1450 \text{ cm}^{-1}$ region.

Synthesis and Purification


The primary route to **3-Methylpyridine-4-sulfonic acid** is the direct electrophilic aromatic sulfonation of 3-methylpyridine (3-picoline). This reaction is challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack.

Mechanistic Rationale: Directing Group Effects

The regiochemical outcome of the reaction—sulfonylation at the 4-position—is a classic example of competing directing group effects.

- Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing and deactivating. For electrophilic attack on the pyridinium ion (which exists in the strongly acidic medium), it acts as a meta-director.
- Methyl Group (C-3): The methyl group is weakly electron-donating and activating. It acts as an ortho-, para--director.

The reaction requires harsh conditions (high temperatures and fuming sulfuric acid, or oleum) to proceed. Under these forcing conditions, the activating effect of the methyl group directs the incoming electrophile (SO_3) to its para position (C-4), overcoming the inherent deactivation of the ring. Substitution at C-4 is also sterically less hindered than at C-2 (ortho to the methyl group).

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Methylpyridine-4-sulfonic acid**.

Illustrative Synthesis Protocol

Disclaimer: This protocol is an illustrative example based on established principles for pyridine sulfonation. It has not been directly copied from a peer-reviewed source for this specific molecule. Researchers must conduct their own risk assessment and optimization.

Objective: To synthesize **3-Methylpyridine-4-sulfonic acid** from 3-methylpyridine.

Materials:

- 3-methylpyridine (3-picoline)
- Fuming sulfuric acid (20% SO₃, Oleum)
- Deionized water
- Ice

Procedure:

- Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
- Charge Reagents: Carefully charge the flask with 3-methylpyridine (e.g., 0.5 mol). Begin vigorous stirring and cool the flask in an ice-water bath.
- Addition of Oleum: Slowly add fuming sulfuric acid (e.g., 1.5 mol, 3 equivalents) via the dropping funnel over 1-2 hours. Causality: This slow, cooled addition is critical to manage the highly exothermic reaction between the base (picoline) and the strong acid.
- Heating: After the addition is complete, replace the ice bath with a heating mantle. Heat the reaction mixture to 220-240 °C for 24 hours. Causality: High thermal energy is required to overcome the activation energy for the sulfonation of the deactivated pyridine ring.
- Cooling and Quenching: After 24 hours, turn off the heat and allow the mixture to cool to below 100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with efficient stirring.

Causality: This quench must be done slowly and with extreme caution, as the dilution of concentrated sulfuric acid is intensely exothermic.

- **Purification by Recrystallization:** The product should crystallize from the acidic aqueous solution upon cooling.
 - Collect the crude solid by vacuum filtration.
 - To purify, dissolve the crude solid in a minimum amount of boiling deionized water.
 - Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. **Causality:** This process leverages the high water solubility of the product at elevated temperatures and lower solubility at cold temperatures to separate it from impurities.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

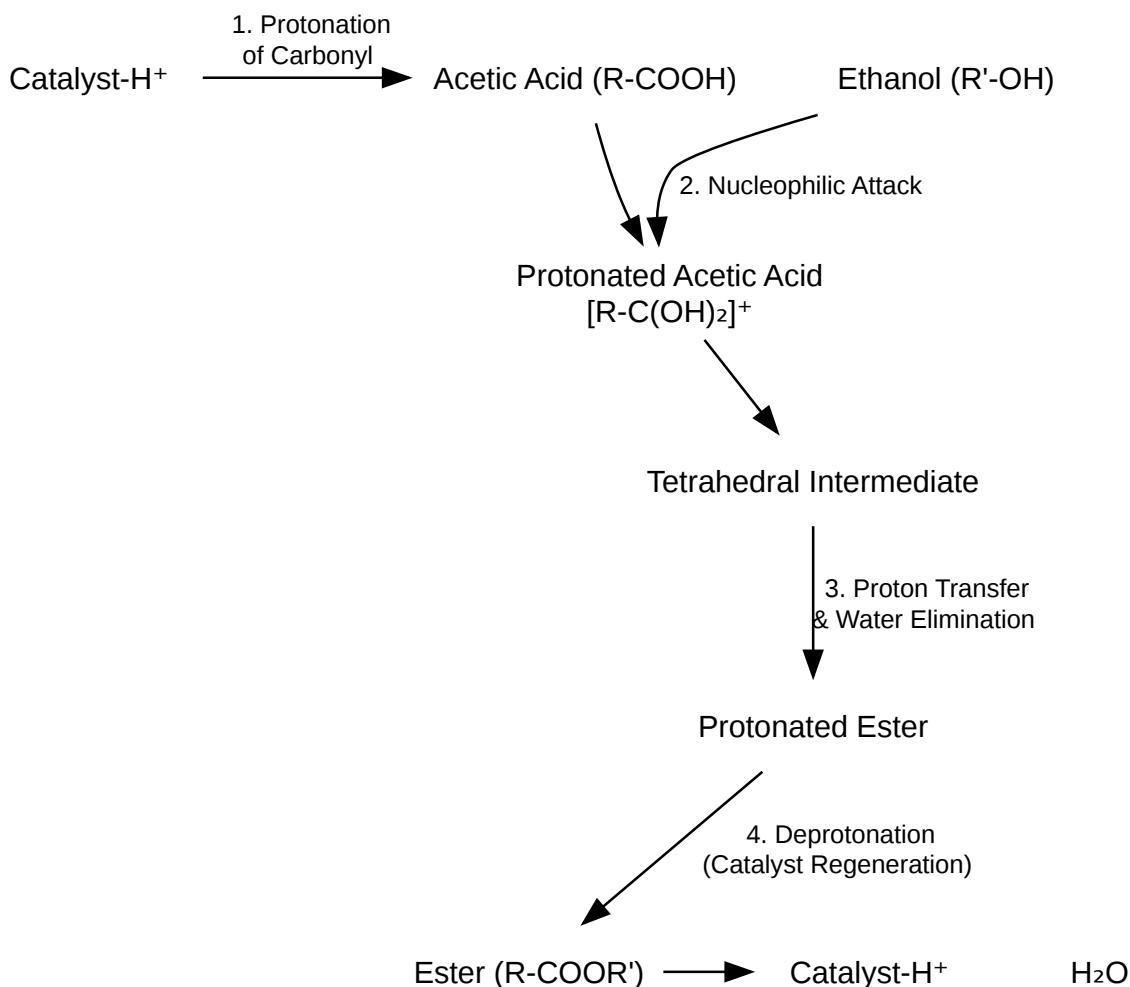
Application as a Solid Acid Catalyst

The strong Brønsted acidity of the sulfonic acid group makes **3-Methylpyridine-4-sulfonic acid** an excellent candidate for a solid acid catalyst. Unlike liquid acids like H_2SO_4 , it is non-volatile and can be easily separated from a reaction mixture by simple filtration, facilitating product purification and potential catalyst recycling.

Illustrative Protocol: Fischer Esterification

Disclaimer: This is a representative protocol illustrating how this compound would be used in a typical acid-catalyzed reaction.

Objective: To catalyze the formation of ethyl acetate from ethanol and acetic acid.


Materials:

- Glacial acetic acid
- Ethanol (absolute)

- **3-Methylpyridine-4-sulfonic acid** (catalyst)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid (e.g., 1.0 mol), ethanol (e.g., 1.2 mol), and **3-Methylpyridine-4-sulfonic acid** (e.g., 0.05 mol, 5 mol%). **Causality:** Ethanol is used in slight excess to shift the equilibrium towards the product side, according to Le Châtelier's principle.
- Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by vacuum filtration.
- Workup:
 - Transfer the filtrate to a separatory funnel.
 - Wash the organic layer sequentially with deionized water and then carefully with saturated sodium bicarbonate solution until effervescence ceases. **Causality:** The bicarbonate wash neutralizes any remaining acidic catalyst and the excess acetic acid starting material.
 - Wash again with brine (saturated NaCl solution).
 - Dry the organic layer (ethyl acetate) over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for Fischer esterification using a solid acid catalyst.

Safety, Handling, and Procurement

Hazard Profile

3-Methylpyridine-4-sulfonic acid is classified as an irritant. The toxicological properties have not been fully investigated.

- Acute Effects: May be harmful by ingestion or inhalation. Causes irritation to the skin, eyes, and mucous membranes of the upper respiratory tract.[2]
- Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases.[2]

- Hazardous Decomposition: Emits toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and sulfur oxides (SO_x) under fire conditions.[2]

Handling and Storage

Standard laboratory precautions for handling chemical irritants should be employed.

- Always use in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing dust.
- Store in a cool, dry place in a tightly sealed container.

Selected Suppliers

This compound is available from several fine chemical suppliers. Researchers should request a Safety Data Sheet (SDS) from their chosen vendor.

- Matrix Scientific (USA)[2]
- Novasyn Organics (India)
- Simagchem Corporation (China)
- Fox Chemicals GmbH (Germany)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]

- 2. matrixscientific.com [matrixscientific.com]
- To cite this document: BenchChem. [CAS number 14045-23-9 properties and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078421#cas-number-14045-23-9-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com